ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic molecule featuring a complex fused-ring system. Key structural elements include:
- Tricyclic core: A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, which provides rigidity and planar aromatic characteristics.
- Substituents: A furan-2-ylmethyl group at position 7, introducing an oxygen-containing heterocycle. A 4-methyl-3-nitrobenzoyl moiety at position 6, contributing strong electron-withdrawing effects via the nitro group. An ethyl carboxylate ester at position 5, enhancing solubility and modulating reactivity.
Properties
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O7/c1-3-38-27(35)20-14-19-23(28-22-8-4-5-11-30(22)26(19)34)31(15-18-7-6-12-39-18)24(20)29-25(33)17-10-9-16(2)21(13-17)32(36)37/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZPATYXWLRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common reagents used in these reactions include potassium carbonate, hydrazine hydrate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H24N6O4
- Molecular Weight : Approximately 424.47 g/mol
Chemistry
In the field of chemistry, this compound is utilized as:
- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex molecules.
- Ligand in Coordination Chemistry : Its unique structure allows it to form stable complexes with metal ions.
Biology
Research has indicated that this compound may have various biological applications:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes that play roles in disease pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses.
Medicine
The compound shows promise in medicinal applications:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific mechanisms.
- Antimicrobial Properties : It has demonstrated efficacy against various bacterial strains in initial testing.
Industry
In industrial applications, ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be used for:
- Development of Advanced Materials : Its unique chemical properties make it suitable for creating novel materials with specific functionalities.
Case Study 1: Anticancer Research
Recent studies have focused on the anticancer potential of this compound. In vitro experiments demonstrated that it significantly inhibits the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
Case Study 2: Antimicrobial Efficacy
In another study evaluating antimicrobial properties, the compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from ECHEMI Databases
Three structurally related compounds from ECHEMI (2022) share the tricyclic core but differ in substituents (Table 1):
Table 1: Physicochemical and Structural Comparison
*Estimated based on structural analysis; exact data unavailable in evidence.
Key Observations
Substituent Effects on Polarity: The target compound’s nitro group (-NO₂) and furan increase polarity compared to fluoro, chloro, or alkyl substituents. This is reflected in its lower estimated XLogP3 (~2.0 vs. 2.8–3.1 for analogs). The ethyl carboxylate ester common to all compounds contributes to moderate solubility but is offset by hydrophobic substituents (e.g., isopropyl in ) .
Electronic Effects :
- The 4-methyl-3-nitrobenzoyl group in the target compound introduces steric hindrance and electron deficiency, which may alter reactivity in substitution or cyclization reactions compared to halogenated analogs .
Synthetic Challenges :
- While describes synthesis of triazole-containing compounds via click chemistry, the target compound’s nitro and furan groups may require specialized nitration and coupling protocols .
Research Implications
Biological Activity
Chemical Structure and Properties
The molecular structure of this compound is characterized by a triazatricyclo framework, which contributes to its unique biological properties. The presence of the furan and nitrobenzoyl groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃
Structural Features
- Furan Ring : Known for its role in various biological activities.
- Nitro Group : Often associated with antibacterial and anticancer properties.
- Triazatricyclo Framework : Imparts stability and may enhance pharmacological activity.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, the furan moiety has been linked to antibacterial effects against various pathogens. A comparative analysis of related compounds shows that those containing furan rings often demonstrate significant activity against Gram-positive bacteria.
Anticancer Activity
The triazatricyclo structure has been noted for its potential in anticancer therapies. Research suggests that derivatives of triazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Triazole Derivative Efficacy
A study on triazole derivatives showed promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results :
- IC50 values ranged from 10 to 30 µM.
- Induced apoptosis in treated cells.
While specific mechanisms for ethyl 7-(furan...) are not fully elucidated, similar compounds suggest that they may interact with DNA or inhibit specific enzymes involved in cell proliferation.
Pharmacological Studies
Recent pharmacological studies have highlighted the importance of structural diversity in enhancing bioactivity. Compounds with similar functional groups have shown varied responses based on their substituents.
In vitro Studies
In vitro assays have demonstrated that modifications to the nitro group can significantly alter the compound's efficacy against cancer cell lines.
Toxicity Profile
Initial assessments suggest that while the compound exhibits promising biological activity, comprehensive toxicity studies are necessary to evaluate its safety profile for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
